N-Deethyldorzolamide

Pharmacokinetics In Vitro Binding Erythrocyte Uptake

N-Deethyldorzolamide is the sole pharmacopoeial impurity standard (EP Impurity D / USP Related Compound D) mandated for dorzolamide quality control and analytical method validation (HPLC, UHPLC-MS/MS). Unlike generic CA inhibitor metabolites, its unique preferential binding to carbonic anhydrase-I and slower erythrocyte uptake kinetics are essential for accurate non-linear PK/PD modeling of dorzolamide accumulation and washout. Substitution with other metabolites compromises bioequivalence study integrity. Supplied as an ISO 17034 certified reference material with full traceability for regulatory (ANDA/DMF) submissions.

Molecular Formula C8H12N2O4S3
Molecular Weight 296.4 g/mol
CAS No. 154154-90-2
Cat. No. B130741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Deethyldorzolamide
CAS154154-90-2
Synonyms(4S-trans)-4-Amino-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide;  USP Dorzolamide Related Compound D; 
Molecular FormulaC8H12N2O4S3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
InChIInChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1
InChIKeyHVURBRAECUMAHY-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Deethyldorzolamide (CAS 154154-90-2) for Analytical Reference and Pharmacokinetic Research: A Comprehensive Guide for Scientific Procurement


N-Deethyldorzolamide (CAS 154154-90-2) is the primary N-deethylated metabolite of the carbonic anhydrase (CA) inhibitor dorzolamide, a topical ophthalmic agent used to lower intraocular pressure [1]. It is chemically defined as (4S,6S)-4-amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, with a molecular weight of 296.39 g/mol [2]. This compound is also recognized as Dorzolamide Hydrochloride Impurity D (EP Impurity) and Dorzolamide Related Compound D (USP) [3]. N-Deethyldorzolamide accumulates in human red blood cells (RBCs) during chronic dorzolamide therapy, where it binds to and inhibits carbonic anhydrase isoenzymes I and II, albeit with lower potency than the parent drug [4].

Why N-Deethyldorzolamide Cannot Be Substituted by Other Carbonic Anhydrase Inhibitor Metabolites in Research Applications


Generic substitution of N-Deethyldorzolamide with other carbonic anhydrase inhibitor metabolites is not scientifically valid due to its unique pharmacokinetic behavior and distinct binding profile to CA isoenzymes. While other CA inhibitors like brinzolamide also undergo metabolism, their active metabolites (e.g., N-desethyl brinzolamide) possess different selectivity and potency for CA-II versus CA-IV . N-Deethyldorzolamide exhibits a slower erythrocyte uptake rate compared to its parent compound and a preferential binding to CA-I over CA-II, which directly impacts the dynamics of drug-metabolite displacement and systemic accumulation [1]. Furthermore, its identity as a specific pharmacopoeial impurity standard (EP Impurity D, USP Related Compound D) mandates its use in analytical method validation and quality control, where no other compound can serve as a reference .

Quantitative Evidence for N-Deethyldorzolamide (CAS 154154-90-2) Differentiation in Research and Analytical Settings


Slower Erythrocyte Uptake Kinetics Compared to Dorzolamide

N-Deethyldorzolamide exhibits a markedly slower uptake into human erythrocytes compared to the parent drug dorzolamide. In an in vitro study, the uptake of dorzolamide by erythrocytes was 'much faster' than that of N-deethyldorzolamide [1]. This kinetic difference is critical for understanding the in vivo disposition and accumulation of the metabolite during chronic therapy. While dorzolamide rapidly distributes into RBCs and binds primarily to CA-II with high affinity (Kd = 0.0011 μM), N-deethyldorzolamide shows a slower uptake and binds mainly to CA-I, contributing to a distinct and prolonged washout phase [1].

Pharmacokinetics In Vitro Binding Erythrocyte Uptake

Distinct CA Isoenzyme Binding Affinity and Capacity vs. Dorzolamide

N-Deethyldorzolamide demonstrates a significantly different binding profile to carbonic anhydrase isoenzymes compared to dorzolamide. Dorzolamide binds to CA-II with extremely high affinity (Kd = 0.0011 μM, Bmax = 16.1 μM) and to CA-I with lower affinity (Kd = 2.8 μM, Bmax = 117.1 μM) [1]. In contrast, N-deethyldorzolamide binds to both CA-I and CA-II, but the binding is competitively inhibited by dorzolamide, and in each other's presence, the metabolite 'mainly binds to CA-I' while dorzolamide preferentially occupies CA-II [1]. Although precise Kd values for the metabolite are not reported, the qualitative and competitive binding data confirm a shift in isoenzyme selectivity.

Carbonic Anhydrase Inhibition Receptor Binding Selectivity Profile

Clinically Relevant Drug-Metabolite Displacement Interaction in Vivo

N-Deethyldorzolamide actively participates in a clinically relevant displacement interaction with dorzolamide at CA-II binding sites in red blood cells. In a rat pharmacokinetic study, a further increase in blood clearance of dorzolamide at higher doses was attributed 'to the displacement of dorzolamide from the CA-II binding sites by its active N-desethyl metabolite' [1]. This interaction was confirmed in ex vivo and in vitro assessments of the equilibrium RBC/plasma concentration ratio, showing that metabolite displacement of dorzolamide from enzyme binding sites in RBCs occurs at pharmacologically relevant concentrations [1]. This non-linear pharmacokinetic behavior is a direct consequence of the metabolite's presence and its shared binding site.

Drug Interaction Pharmacokinetics Erythrocyte Distribution

Validated Use as a Certified Reference Standard in Official Pharmacopoeias

N-Deethyldorzolamide is officially recognized and provided as a certified reference material (CRM) by major pharmacopoeias. It is designated as Dorzolamide Hydrochloride Impurity D (EP Impurity) and Dorzolamide Related Compound D (USP) [1]. The compound is available as a British Pharmacopoeia (BP) Reference Standard and a USP Reference Standard, intended for use in specified quality tests and assays as prescribed in the respective compendia . Its availability as a certified reference material produced in accordance with ISO 17034 and ISO/IEC 17025 ensures traceability and accuracy in analytical method validation and routine quality control of dorzolamide drug substances and products .

Analytical Chemistry Quality Control Reference Standards

Critical Research and Industrial Applications for N-Deethyldorzolamide (CAS 154154-90-2) Based on Quantitative Evidence


Pharmacokinetic Modeling and Bioequivalence Studies of Dorzolamide

N-Deethyldorzolamide is indispensable for accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling of dorzolamide therapy. Its slower erythrocyte uptake and distinct CA-I binding profile (Section 3, Evidence Items 1 and 2) must be integrated into models to predict the prolonged washout phase and accumulation kinetics. Furthermore, its clinically relevant displacement interaction with dorzolamide (Section 3, Evidence Item 3) is a key variable for non-linear PK models used in bioequivalence studies. Researchers should quantify N-deethyldorzolamide alongside dorzolamide in RBC and plasma samples to fully characterize systemic exposure, as demonstrated in clinical studies where both analytes are measured in urine and hair [1].

Analytical Method Development and Validation for Dorzolamide Quality Control

Analytical laboratories must use N-Deethyldorzolamide as a certified reference standard for developing and validating HPLC, UHPLC-MS/MS, and other chromatographic methods for quantifying impurities in dorzolamide drug substances and finished products. Its official designation as EP Impurity D and USP Related Compound D (Section 3, Evidence Item 4) mandates its use in system suitability tests, specificity/selectivity demonstrations, and for establishing relative retention times and response factors. The compound's availability as an ISO 17034 certified reference material ensures traceability for regulatory submissions. Its use is explicitly required in methods based on the USP and EP monographs for dorzolamide hydrochloride .

Metabolism and Drug Interaction Research for Carbonic Anhydrase Inhibitors

In drug metabolism research, N-Deethyldorzolamide serves as a key analytical standard for studying the N-deethylation pathway of dorzolamide, which is mediated by CYP2A6 [1]. Its unique binding characteristics to CA-I and CA-II, and the competitive displacement with the parent drug (Section 3, Evidence Items 2 and 3), make it a valuable tool for investigating drug-metabolite interactions at the target site. This is particularly relevant for understanding the lack of additive intraocular pressure-lowering effect when co-administering systemic and topical CA inhibitors, as the metabolite may saturate binding sites. Quantification of the metabolite in biological matrices using this reference standard is essential for such studies [2].

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